Sodium amide

Descripción general

Descripción

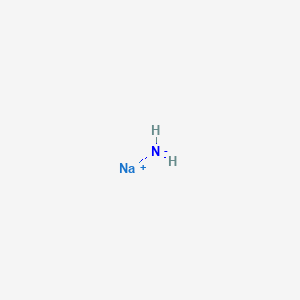

Sodium amide (NaNH₂) is an inorganic compound composed of sodium ions (Na⁺) and amide anions (NH₂⁻). It appears as a white crystalline solid, though commercial samples are often gray due to trace iron impurities from synthesis . With a molecular weight of 39.01 g/mol and a melting point of 210°C, it is highly reactive, particularly with water, undergoing explosive decomposition to produce ammonia and sodium hydroxide .

Synthesis: this compound is typically synthesized by reacting sodium metal with liquid ammonia in the presence of iron(III) nitrate as a catalyst. This reaction generates hydrogen gas and electride intermediates, forming NaNH₂ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium amide is commonly prepared by the reaction of sodium metal with ammonia gas. The reaction is typically carried out in liquid ammonia, with iron (III) nitrate acting as a catalyst. The reaction proceeds most efficiently at the boiling point of ammonia, approximately -33°C. The reaction can be represented as follows: [ 2Na + 2NH₃ \rightarrow 2NaNH₂ + H₂ ] An electride, [Na(NH₃)₆]⁺e⁻, is formed as an intermediate during this process .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of liquid ammonia as a solvent and iron (III) nitrate as a catalyst remains standard practice .

Análisis De Reacciones Químicas

Types of Reactions: Sodium amide undergoes various types of chemical reactions, including:

Oxidation: this compound reacts with oxygen to form sodium hydroxide and nitrogen oxides. [ 4NaNH₂ + 5O₂ \rightarrow 4NaOH + 4NO + 2H₂O ]

Reduction: this compound can act as a reducing agent in certain reactions.

Substitution: this compound is often used in substitution reactions, particularly in the deprotonation of weak acids and elimination reactions.

Common Reagents and Conditions:

Water: this compound reacts violently with water, producing ammonia and sodium hydroxide. [ NaNH₂ + H₂O \rightarrow NH₃ + NaOH ]

Alkyl Halides: this compound can deprotonate alkynes to form acetylide ions, which then react with alkyl halides to form carbon-carbon bonds

Major Products:

- Ammonia (NH₃)

- Sodium Hydroxide (NaOH)

- Acetylide Ions (R-C≡C⁻)

Aplicaciones Científicas De Investigación

Scientific Research Applications

Sodium amide is employed extensively in organic chemistry as a strong base and a key reagent in various reactions. Its applications include:

- Organic Synthesis : this compound is crucial in the deprotonation of weak acids, alcohols, and alkynes, facilitating the formation of carbon-nitrogen bonds. It is often used in liquid ammonia solutions due to its insolubility .

- Synthesis of Dyes : One of the most notable applications is in the production of indigo dye. This compound acts as a catalyst in the cyclization process of phenylglycine to indoxyl, which is then oxidized to indigo. This method significantly reduces the temperature required for dye production, enhancing efficiency .

- Hydrogen Production : Recent studies have highlighted this compound's role in hydrogen generation from ammonia. It serves as an effective catalyst for ammonia decomposition, presenting a sustainable alternative to traditional metal catalysts .

Pharmaceutical Applications

This compound is increasingly utilized in pharmaceutical manufacturing due to its effectiveness in synthesizing complex drug molecules:

- Drug Synthesis : It plays a vital role in the production of various pharmaceuticals, including pain relievers and anti-inflammatory drugs. Its ability to facilitate complex chemical reactions makes it indispensable for creating reliable medications .

- Functionalization of Arenes : Research has demonstrated this compound's capability to enhance reactivity in functionalizing arenes through processes like deuteration and borylation, leading to novel pharmaceutical compounds .

Agricultural Applications

The agricultural sector benefits from this compound through its use in pesticide and fertilizer production:

- Pesticides : this compound is involved in synthesizing nitrogen-rich compounds that are effective as pesticides. This application is crucial for enhancing crop protection and improving agricultural productivity .

- Fertilizers : Its role in producing fertilizers is significant for increasing crop yields, which is essential for meeting the food demands of a growing global population .

Industrial Applications

This compound's industrial applications are diverse:

- Catalyst in Polymerization : It acts as a catalyst in polymerization processes used for manufacturing synthetic fibers and plastics. This application is critical for developing materials with specific characteristics such as strength and flexibility .

- Gold Extraction : this compound serves as a key reagent in the extraction of gold from ores, specifically during the production of sodium cyanide .

Emerging Trends

Recent trends indicate a growing demand for this compound across various sectors:

- Pharmaceutical Sector Growth : The increasing need for advanced medication manufacturing techniques has led to higher utilization of this compound in drug synthesis .

- Safety Improvements : Innovations are being developed to enhance safety measures related to this compound handling due to its highly reactive nature. This includes advancements in packaging and stabilization techniques .

- Environmental Compliance : Manufacturers are focusing on cleaner production technologies that comply with environmental regulations, thus reducing the ecological footprint associated with this compound production .

Mecanismo De Acción

Sodium amide can be compared with other similar compounds such as lithium amide (LiNH₂) and potassium amide (KNH₂). These compounds share similar properties and reactivity due to the presence of the azanide anion. this compound is often preferred due to its availability and cost-effectiveness .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Alkali Metal Amides

Potassium Amide (KNH₂)

- Basicity : Potassium amide is stronger due to potassium's lower ionization energy, enhancing NH₂⁻ nucleophilicity .

- Physical Properties: Higher melting point (338°C) than NaNH₂. Forms a eutectic mixture with NaNH₂ (1:2 molar ratio) at 97°C, which is chemically stable and non-volatile at high temperatures .

- Applications : Used alongside NaNH₂ in eutectic mixtures for organic synthesis (e.g., Birch reduction) and as a solvent in ammonia-based reactions .

- Safety : More hygroscopic than NaNH₂, posing greater explosion risks upon water contact .

Lithium Amide (LiNH₂)

- Basicity : Less basic than NaNH₂ due to lithium's small ionic radius, which stabilizes the amide ion .

- Reactivity : Preferentially used in lithium-ion battery electrolytes and as a catalyst in asymmetric synthesis .

- Stability : Less prone to peroxide formation compared to NaNH₂, making it safer for long-term storage .

Functional Comparison with Transition-State Analogs

Urea and Organic Amides

- Mechanistic Role: Urea and amide moieties act as transition-state analogs in enzyme inhibition (e.g., epoxide hydrolases). However, NaNH₂’s inorganic nature limits such biological interactions .

- Binding Modes : Organic amides (e.g., piperazine-urea derivatives) mimic acetyl-lysine in protein binding, whereas NaNH₂’s strong basicity precludes such specificity .

Data Table: Comparative Properties of Alkali Metal Amides

| Property | Sodium Amide (NaNH₂) | Potassium Amide (KNH₂) | Lithium Amide (LiNH₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 39.01 | 55.12 | 28.97 |

| Melting Point (°C) | 210 | 338 | 365 |

| Basicity (pKₐ of NH₃) | ~38 | ~35 | ~42 |

| Key Applications | Organic synthesis, dehydration | Eutectic mixtures, catalysis | Battery electrolytes, asymmetric synthesis |

| Safety Concerns | Explosive with water, peroxide formation | Extreme hygroscopicity | Lower peroxide risk |

Actividad Biológica

Sodium amide (NaNH₂) is a strong base and a potent nucleophile widely used in organic synthesis and various biological applications. Its unique properties allow it to participate in numerous chemical reactions, making it an essential reagent in both laboratory and industrial settings. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

This compound is characterized by its high basicity and nucleophilicity. It can deprotonate weak acids, forming acetylide ions from terminal alkynes, which are valuable intermediates in organic synthesis. The compound is also known for its role in the synthesis of various amines and as a catalyst in the production of sodium cyanide, which is significant in gold extraction processes .

Key Reactions Involving this compound:

- Deprotonation of Terminal Alkynes: this compound converts terminal alkynes into acetylide ions, facilitating nucleophilic substitution reactions with alkyl halides .

- Formation of Alkynes: It can induce double elimination reactions in vicinal or geminal dihalides to yield alkynes .

- Catalytic Role: this compound acts as a catalyst in hydrazine synthesis, which is crucial for rocket fuel production .

Biological Applications

This compound's biological activity has been studied primarily in the context of its role as a reagent rather than as a direct therapeutic agent. However, its applications extend to areas such as pharmaceuticals and environmental science.

- Pharmaceutical Synthesis:

- Environmental Applications:

Hemostatic Activity Study

A study investigated the hemostatic activity of synthesized amides, including this compound derivatives. The results indicated that none of the tested compounds caused hemolysis at concentrations up to 500 mg/L. The activated partial thromboplastin time (aPTT) was measured, revealing that certain derivatives significantly decreased aPTT times compared to controls, suggesting potential applications in blood coagulation therapies .

Metalation Efficiency

Another study explored the use of this compound as a catalyst for metalation reactions. The findings demonstrated that this compound's interaction with Lewis donors enhanced its reactivity, leading to improved yields in metalation processes. This has implications for synthetic organic chemistry where metalation is a key step .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Basic Questions

Q. What are the critical safety protocols for handling sodium amide in academic laboratories?

this compound reacts violently with water, oxygen, and carbon dioxide, necessitating strict safety measures. Researchers must store it under inert atmospheres (argon or nitrogen) and use dry, airtight containers to prevent explosive decomposition . Safety Data Sheets (SDS) must be accessible, and training on emergency protocols (e.g., spill decontamination using dry sand or sodium bicarbonate) is mandatory . Glove boxes or Schlenk lines are recommended for manipulations to avoid moisture exposure .

Q. What is the role of this compound as a strong base in organic synthesis?

this compound is widely used to deprotonate terminal alkynes, alcohols, and amines, enabling the generation of reactive intermediates. For example, it facilitates the synthesis of alkynides via deprotonation of terminal alkynes in liquid ammonia, which are pivotal in Sonogashira couplings . Its strong basicity (pKa ~35) surpasses that of NaOH, making it ideal for reactions requiring non-nucleophilic bases .

Q. How can researchers safely synthesize this compound, and what are common pitfalls?

this compound is synthesized by reacting molten sodium with gaseous ammonia in the presence of iron(III) nitrate as a catalyst. Key pitfalls include incomplete removal of ammonia (leading to impurities) and exposure to moisture during cooling, which risks explosive decomposition. The reaction must be monitored via hydrogen gas evolution, and the product should be stored under inert gas .

Advanced Research Questions

Q. How do steric and electronic factors influence this compound’s efficacy in deprotonation reactions?

Steric hindrance in substrates (e.g., bulky amines) can reduce deprotonation efficiency, as NaNH₂ requires proximity to acidic protons. Electronic effects, such as electron-withdrawing groups (EWGs) enhancing proton acidity, improve reactivity. Computational studies (e.g., B3LYP/6-311+G(d,p) level) quantify these effects by mapping charge distribution and transition states . For example, NaNH₂ selectively deprotonates terminal alkynes over internal ones due to lower steric demands .

Q. How can computational methods predict this compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) simulations at the B3LYP or MP2 levels model NaNH₂’s interactions with substrates, predicting binding affinities and reaction pathways. For instance, studies on Na⁺ binding to amino acid amides revealed a 14 kJ/mol stronger affinity for amides versus carboxylic acids due to inductive effects from hydroxyl groups . These methods guide solvent selection (e.g., liquid ammonia vs. THF) and substrate design .

Q. What experimental strategies resolve discrepancies in this compound’s binding affinity data across studies?

Contradictions in binding data often arise from variations in experimental conditions (temperature, solvent polarity) or ion internal energy. Guided ion beam tandem mass spectrometry (GIBMS) with collision-induced dissociation (CID) standardizes measurements by isolating ion-molecule interactions and quantifying 0 K affinities. Calibration against theoretical calculations (e.g., MP2/6-311+G(2d,2p)) ensures accuracy .

Q. How can researchers optimize reaction conditions for this compound in large-scale syntheses while minimizing hazards?

Small-scale optimization using design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature, solvent drying). For example, pre-drying toluene with molecular sieves reduces side reactions. In-situ generation of NaNH₂ via sodium dispersion in ammonia minimizes storage risks. Process analytical technology (PAT) monitors reaction progress in real-time .

Q. Methodological Resources

- Safety Protocols : Refer to university SOPs (e.g., University of Wisconsin ) and Prudent Practices in the Laboratory .

- Synthesis : Follow Organic Syntheses protocols for reproducible preparation .

- Computational Modeling : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets .

- Data Validation : Cross-reference experimental results with GIBMS-CID studies and DFT calculations .

Propiedades

IUPAC Name |

sodium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N.Na/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZPKZBBUMBTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNH2, H2NNa | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064816 | |

| Record name | Sodium amide (Na(NH2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium amide is an odorless colorless solid. Denser than water., Dry Powder, Solid; Commercial form is white to olive-green; Quickly absorbs water and carbon dioxide from atmosphere; [Merck Index] White solid with an odor of ammonia; [Hawley] Grey powder or granules with an ammoniacal odor; [Alfa Aesar MSDS] | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium amide (Na(NH2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

752 °F at 760 mmHg (USCG, 1999), 400 °C | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN LIQ AMMONIA AT 20 °C= ABOUT 0.1%, Soluble in water; insoluble in alcohol. | |

| Record name | SODIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.39 @ 20 °C | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

7782-92-5 | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium amide (Na(NH2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium amide (Na(NH2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DB3G6PX9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °F (USCG, 1999), 210 °C | |

| Record name | SODIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.